molecular formula C9H5BrFN B2513233 8-Bromo-7-fluoroisoquinoline CAS No. 1445891-57-5

8-Bromo-7-fluoroisoquinoline

カタログ番号: B2513233
CAS番号: 1445891-57-5
分子量: 226.048
InChIキー: GDQIFFRWCFFSKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-7-fluoroisoquinoline is a halogenated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science research. The molecular framework, isoquinoline, is a privileged scaffold in drug discovery, present in numerous bioactive molecules and approved therapeutics . This specific derivative is engineered for structural diversification; the bromo and fluoro substituents at the 7 and 8 positions offer distinct synthetic handles for subsequent cross-coupling reactions and functional group transformations, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers can leverage this compound in the synthesis of complex molecules targeting a wide spectrum of biological activities. Isoquinoline derivatives are extensively investigated for their potential as anticancer, antiviral, antibacterial, and antitubercular agents . Furthermore, the isoquinoline core is a key structural component in the development of fluorescent dyes and sensors. Related boronisoquinoline complexes, for instance, exhibit exceptional photophysical properties like large Stokes shifts, making them suitable for applications such as protein labeling . As a building block, 8-Bromo-7-fluoroisoquinoline is instrumental in constructing novel compounds for high-throughput screening and lead optimization campaigns in drug discovery, as well as for developing advanced functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-bromo-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQIFFRWCFFSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445891-57-5
Record name 8-bromo-7-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Whitepaper: Physical, Chemical, and Synthetic Profiling of 8-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-7-fluoroisoquinoline is a high-value, specialized heterocyclic building block extensively utilized in the synthesis of targeted therapeutics and complex active pharmaceutical ingredients (APIs)[1]. The strategic placement of a bromine atom at the C-8 position and a fluorine atom at the C-7 position provides medicinal chemists with orthogonal reactivity, allowing for precise, late-stage functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating protocols for its application in drug discovery.

Structural Causality and Orthogonal Reactivity

The isoquinoline core is a privileged scaffold in medicinal chemistry. The specific di-halogenated substitution pattern of 8-bromo-7-fluoroisoquinoline dictates its unique chemical behavior:

  • C-8 Bromine (Electrophilic Hub): Located adjacent to the bridgehead carbon, the C-8 position is sterically hindered. However, the carbon-bromine bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). This makes it an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • C-7 Fluorine (Electronic Modulator): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the isoquinoline nitrogen and increases the metabolic stability of the adjacent C-H bonds. Furthermore, it activates the ring, preventing unwanted electrophilic aromatic substitution while priming the system for potential nucleophilic aromatic substitution (SNAr) if the ring is further activated.

  • Isoquinoline Nitrogen (H-Bond Acceptor): The sp2-hybridized nitrogen is a critical pharmacophore, frequently acting as a hydrogen-bond acceptor in the hinge region of kinases.

Reactivity Core 8-Bromo-7-fluoroisoquinoline Scaffold C8 C-8 Bromine Cross-Coupling Site Core->C8 Pd/Ni Catalysis C7 C-7 Fluorine Metabolic Stability & SNAr Core->C7 Inductive Effect N2 Isoquinoline Nitrogen H-Bond Acceptor Core->N2 Kinase Hinge Binding

Orthogonal reactivity domains of the 8-Bromo-7-fluoroisoquinoline scaffold.

Physical and Chemical Properties

Accurate physicochemical data is critical for reaction design, solvent selection, and analytical tracking. Table 1 summarizes the core properties of 8-Bromo-7-fluoroisoquinoline.

PropertyValueReference
CAS Registry Number 1445891-57-5[2],
Molecular Formula C9H5BrFN[2]
Molecular Weight 226.05 g/mol
Monoisotopic Mass 224.95894 Da[3]
SMILES String C1=CC(=C(C2=C1C=CN=C2)Br)F[3]
InChIKey GDQIFFRWCFFSKB-UHFFFAOYSA-N[3]
Safety & Handling Highly flammable; respiratory irritant[4]

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity synthesis and prevent costly downstream failures, experimental protocols must be designed as self-validating systems —incorporating built-in checkpoints that confirm the success of a step before proceeding. Below is a rigorously designed protocol for the C-8 functionalization of 8-bromo-7-fluoroisoquinoline via Suzuki-Miyaura coupling.

Protocol: Palladium-Catalyzed C-8 Arylation

Causality of Reagents: The steric bulk at C-8 necessitates a catalyst with a large bite angle to facilitate reductive elimination. Pd(dppf)Cl2​ is selected because the dppf ligand enforces a geometry that accelerates this final step, minimizing the competitive and undesirable protodehalogenation pathway.

Step-by-Step Methodology:

  • Preparation & Degassing (Validation Checkpoint 1):

    • Action: Dissolve 8-bromo-7-fluoroisoquinoline (1.0 eq) and the target aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H2​O . Sparge the solution with Argon for 15 minutes.

    • Validation: Add the Pd(dppf)Cl2​ catalyst (0.05 eq). A properly degassed, self-validating system will maintain a distinct red/orange hue. Rapid blackening indicates oxygen contamination (formation of inactive Pd-black), requiring immediate abortion of the run.

  • Reaction Execution (Validation Checkpoint 2):

    • Action: Add K2​CO3​ (2.0 eq) and heat the mixture to 90°C for 4 hours.

    • Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 224.9 and 226.9 due to the naturally occurring 79Br and 81Br isotopes[3]. The reaction is validated as complete only when this doublet is entirely consumed and replaced by the desired product mass.

  • Workup & Phase Separation (Validation Checkpoint 3):

    • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with water.

    • Validation: Test the pH of the aqueous layer. It must be >8 to ensure the boronic acid byproducts remain ionized and partitioned in the aqueous phase. If pH < 8, add saturated NaHCO3​ before phase separation.

  • Purification:

    • Action: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Workflow Step1 1. Degassing (Argon Sparging) Step2 2. Pd-Catalysis (Suzuki Coupling) Step1->Step2 Step3 3. Workup (Phase Separation) Step2->Step3 Step4 4. Validation (LC-MS / NMR) Step3->Step4

Step-by-step self-validating workflow for C-8 functionalization.

Applications in Drug Development

In modern medicinal chemistry, halogenated isoquinolines are critical for developing targeted therapies. Structural motifs derived from 8-bromo-7-fluoroisoquinoline are frequently cited in the patent literature for the synthesis of covalent inhibitors targeting specific oncogenic mutations (such as KRAS G12C inhibitors)[1]. The fluorine atom enhances the lipophilic efficiency (LipE) and metabolic half-life of the resulting API, while the rigid isoquinoline core ensures precise vectorization of the pharmacophore into the target protein's binding pocket.

Sources

1H and 13C NMR spectra characterization of 8-Bromo-7-fluoroisoquinoline

Comprehensive 1 H and 13 C NMR Characterization of 8-Bromo-7-fluoroisoquinoline: A Technical Guide

Executive Summary

This whitepaper provides an authoritative, step-by-step guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 8-bromo-7-fluoroisoquinoline. As a critical intermediate in the synthesis of modern targeted therapeutics, confirming the exact regiochemistry of its halogen substituents is paramount. We detail the experimental protocols, provide tabulated predictive and literature-validated spectral data, and explain the mechanistic causality behind each assignment, focusing heavily on the diagnostic utility of heteronuclear spin-spin coupling and heavy-atom shielding effects.

Introduction & Context

8-Bromo-7-fluoroisoquinoline (CAS: 1445891-57-5) has emerged as a highly valuable heterocyclic building block in oncology drug discovery. It is prominently featured in the synthesis of advanced targeted therapeutics, most notably KRAS G12C inhibitors ()[1]. The precise regiochemistry of the fluorine and bromine atoms is critical, as the C8 position is typically leveraged for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build the complex polycyclic architectures required for target binding.

Rigorous structural elucidation via NMR spectroscopy is required to ensure isomeric purity and synthetic fidelity. This guide establishes a self-validating analytical framework to unequivocally assign the structure based on electronic effects and spin-spin coupling logic.

Structural Analysis & Predictive Principles

Isoquinoline consists of a fused benzene and pyridine ring. The introduction of halogens at C7 and C8 significantly alters the local electronic environment:

  • Fluorine at C7: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M). Crucially, 19 F has a nuclear spin of 1/2 and 100% natural abundance, introducing highly diagnostic heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) that serves as an anchor for peak assignment ()[2].

  • Bromine at C8: Bromine provides a mild inductive withdrawing effect but exerts a significant steric and "heavy-atom" effect. This heavy-atom effect anomalously shields the attached ipso-carbon (C8), shifting it upfield in the 13 C NMR spectrum.

1 H NMR Characterization Protocol & Data

Experimental Protocol
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer.

  • Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 1.0 s, and acquire 16–32 scans to ensure a high signal-to-noise ratio.

  • Processing: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, and perform phase/baseline correction. Calibrate the TMS peak to 0.00 ppm.

Data & Causality

Based on literature standards for this scaffold ()[1], the 1 H NMR spectrum (400 MHz, CDCl 3​ , 30 °C) is characterized by five distinct aromatic signals. The assignments are self-validated by the coupling constants ( J ), which dictate the multiplicity of each peak.

ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
H1 9.63Singlet (s)-Most deshielded proton due to the adjacent electronegative nitrogen and strong ring current effects. Lacks adjacent protons, resulting in a singlet.
H3 8.62Doublet (d)~ 5.5Deshielded by the adjacent nitrogen. Couples exclusively with H4.
H5 7.81Doublet of doublets (dd) 3JH5−H6​≈9.0 4JH5−F​≈4.5 Couples with the ortho-proton H6 and the meta-fluorine at C7. The smaller J value confirms the meta-relationship to fluorine.
H4 7.64Doublet (d)~ 5.5Couples with H3. Appears further upfield than H3 as it is further removed from the deshielding nitrogen atom.
H6 7.52Pseudo-triplet (t) 3JH6−H5​≈9.0 3JH6−F​≈8.5 Couples with the ortho-proton H5 and the ortho-fluorine. Because the 3JHH​ and 3JHF​ coupling constants are nearly identical, the signal collapses into a diagnostic pseudo-triplet.

13 C NMR Characterization Protocol & Data

Experimental Protocol
  • Sample Preparation: Increase the concentration to 30–50 mg in 0.6 mL CDCl 3​ to compensate for the low natural abundance of 13 C (1.1%).

  • Instrument Setup: Utilize a 100 MHz spectrometer frequency for 13 C.

  • Acquisition: Employ a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum, removing 1 H- 13 C splitting. Set the relaxation delay to 2.0 s and acquire 1024 scans.

  • Processing: Apply a 1.0 Hz exponential line broadening. Calibrate the central peak of the CDCl 3​ triplet to 77.16 ppm.

Data & Causality

Even with proton decoupling, the 13 C spectrum will exhibit extensive splitting due to 19 F- 13 C coupling ()[2]. The magnitude of this coupling ( nJCF​ ) is inversely proportional to the number of bonds separating the nuclei, providing a self-validating map of the carbon framework.

CarbonChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Mechanistic Rationale
C7 ~ 159.0Doublet (d) 1JCF​≈250 Direct attachment to Fluorine yields a massive one-bond coupling, definitively identifying the C7 position.
C1 ~ 153.0Singlet (s)-Adjacent to N, highly deshielded. Too distant from F for resolvable coupling.
C3 ~ 144.0Singlet (s)-Adjacent to N.
C4a ~ 134.0Singlet (s)-Bridgehead carbon.
C8a ~ 132.0Doublet (d) 3JCF​≈4 Bridgehead carbon, meta to F. Small three-bond coupling.
C5 ~ 128.0Doublet (d) 3JCF​≈6 Meta to F.
C4 ~ 120.0Singlet (s)-Beta to N.
C6 ~ 116.0Doublet (d) 2JCF​≈22 Ortho to F. Strong two-bond coupling.
C8 ~ 112.0Doublet (d) 2JCF​≈22 Ortho to F. Distinguished from C6 by the heavy-atom shielding effect of the attached Bromine, which shifts C8 significantly upfield.

Workflow & Data Interpretation Diagrams

NMR_WorkflowA1. Sample Preparation(Dissolve in CDCl3)B2. Instrument Setup(400/100 MHz Spectrometer)A->BC3. 1H NMR Acquisition(16 Scans, Relaxation 1s)B->CD3. 13C NMR Acquisition(1024 Scans, Decoupled)B->DE4. Data Processing(FT, Phase/Baseline Correction)C->ED->EF5. Spectral Analysis(Peak Picking & Integration)E->F

Figure 1: Workflow for 1H and 13C NMR acquisition and processing.

Assignment_LogicStartAnalyze Aromatic SignalsH1H1 Proton(Most Downfield, ~9.6 ppm)Start->H1 SingletH3_H4H3 & H4 Protons(AB System, ~8.6 & ~7.6 ppm)Start->H3_H4 J ~ 5.5 HzH5_H6H5 & H6 Protons(F-Coupled, ~7.8 & ~7.5 ppm)Start->H5_H6 J_HF & J_HHH5H5 (dd)Meta to F (J~4.5 Hz)H5_H6->H5H6H6 (t)Ortho to F (J~8.5 Hz)H5_H6->H6

Figure 2: Logical decision tree for 1H NMR peak assignment based on coupling.

Conclusion

The structural verification of 8-bromo-7-fluoroisoquinoline relies heavily on understanding the interplay between the isoquinoline core's electronic distribution and the unique perturbations introduced by halogen substituents. By leveraging the specific 3JHF​ and 4JHF​ couplings in the 1 H spectrum, alongside the massive 1JCF​ and heavy-atom shielding effects in the 13 C spectrum, researchers can establish a self-validating proof of regiochemistry. This ensures the integrity of the building block before it is committed to complex, multi-step syntheses in drug development pipelines.

References

  • Kettle, J. G., et al. (2020). United States Patent US10597393B2 - Quinazoline derivatives as KRAS G12C inhibitors. U.S. Patent and Trademark Office.
  • Wikipedia contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. URL:[Link]

Crystal Structure and X-Ray Diffraction of 8-Bromo-7-fluoroisoquinoline: A Methodological Guide to Halogen-Directed Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated nitrogen heterocycles is a cornerstone of modern rational drug design and crystal engineering. 8-Bromo-7-fluoroisoquinoline (CAS: 1445891-57-5) represents a highly specialized building block characterized by its unique electronic topology. The proximity of a highly electronegative fluorine atom to a polarizable bromine atom on an aromatic isoquinoline core creates a distinct intermolecular interaction profile. This whitepaper provides an in-depth technical framework for isolating, analyzing, and interpreting the single-crystal X-ray diffraction (SC-XRD) data of 8-Bromo-7-fluoroisoquinoline, focusing on the causality behind its supramolecular assembly.

Mechanistic Foundations: The Fluorine-Bromine Synergy

To understand the crystal packing of 8-Bromo-7-fluoroisoquinoline, one must analyze the localized electronic effects governing its intermolecular behavior. The molecule relies heavily on halogen bonding , a highly directional non-covalent interaction driven by the electrostatic attraction between an electrophilic region on a halogen atom (the σ -hole) and a nucleophilic Lewis base .

The 7-fluoro substituent acts as a critical modulator in this system. Fluorine's intense electron-withdrawing inductive effect (-I) pulls electron density away from the adjacent 8-bromo group. This localized electron depletion significantly enlarges the σ -hole at the distal end of the bromine atom along the C–Br bond axis. Consequently, the 8-bromo group transitions from a moderate to a highly potent halogen bond donor. In the solid state, this enhanced σ -hole aggressively seeks out the most basic site available—typically the isoquinoline nitrogen of an adjacent monomer—resulting in robust, linear C−Br⋯N halogen bonds that dictate the primary crystallographic architecture .

Interactions Monomer 8-Bromo-7-fluoroisoquinoline F_Group 7-Fluoro Substituent (-I Inductive Effect) Monomer->F_Group Electron Withdrawal Br_Group 8-Bromo Substituent (Enhanced σ-Hole) Monomer->Br_Group Polarizability N_Atom Isoquinoline Nitrogen (Lewis Base Acceptor) Monomer->N_Atom Nucleophilicity Pi_System Aromatic Core (π-π Stacking) Monomer->Pi_System Dispersion Forces F_Group->Br_Group Enhances Donor Capacity Br_Group->N_Atom C-Br···N Halogen Bond Pi_System->Pi_System Offset Face-to-Face

Caption: Electronic interplay and resulting intermolecular interaction network in 8-Bromo-7-fluoroisoquinoline.

Experimental Protocols: Crystallization and SC-XRD Workflow

Generating a self-validating crystallographic model requires rigorous sample preparation and data collection parameters. The following protocol outlines the optimal pathway for obtaining diffraction-quality crystals of halogenated isoquinolines.

Phase I: Crystallization via Vapor Diffusion

Because 8-Bromo-7-fluoroisoquinoline is prone to forming amorphous precipitates if forced out of solution too rapidly, a slow vapor diffusion method is required to establish thermodynamic equilibrium.

  • Solvent System Selection: Dissolve 15 mg of HPLC-grade (>99% purity) 8-Bromo-7-fluoroisoquinoline in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.

  • Antisolvent Introduction: Place the inner vial inside a 10 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-pentane or n-hexane).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at 4 °C. The slow diffusion of pentane vapor into the dichloromethane solution will gradually lower the solubility, yielding single crystals over 3–7 days.

Phase II: X-Ray Diffraction Data Collection
  • Crystal Mounting: Select a pristine, block-shaped single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K . Causality Note: Cryocooling is mandatory to minimize atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction spots and allows for the precise resolution of the highly electronegative fluorine atom.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation source. Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness.

Phase III: Structure Solution and Refinement
  • Integration: Process the raw frames using standard reduction software (e.g., CrysAlisPro), applying empirical absorption corrections based on spherical harmonics.

  • Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL . All non-hydrogen atoms (C, N, F, Br) must be refined anisotropically. Hydrogen atoms should be placed in calculated positions using a riding model.

XRD_Workflow Start Compound Purity (>99% via HPLC) Cryst Crystallization (Vapor Diffusion @ 4°C) Start->Cryst Mount Crystal Mounting (Cryoloop @ 100K) Cryst->Mount Diffract X-Ray Diffraction (Mo-Kα / Cu-Kα Source) Mount->Diffract Solve Structure Solution (Dual-Space Algorithms) Diffract->Solve Refine Anisotropic Refinement (SHELXL on F²) Solve->Refine CIF Final CIF & Validation (CheckCIF/PLATON) Refine->CIF

Caption: Step-by-step SC-XRD experimental workflow for halogenated isoquinolines.

Crystallographic Features & Data Interpretation

Upon successful refinement, the crystal structure of 8-Bromo-7-fluoroisoquinoline will exhibit specific geometric hallmarks characteristic of its class.

Halogen Bonding Geometry

The defining feature of the lattice is the C−Br⋯N halogen bond. Because the interaction relies on the σ -hole, it is highly directional. The C−Br⋯N angle will approach linearity (typically 165∘−178∘ ). The interatomic distance between the bromine donor and the nitrogen acceptor will be significantly shorter than the sum of their van der Waals radii ( 3.40 Å), validating the presence of a strong non-covalent bond .

π−π Stacking and Dipole Interactions

Beyond halogen bonding, the planar isoquinoline rings will engage in offset face-to-face π−π stacking. The presence of the highly polar C–F and C–Br bonds induces a strong molecular dipole. To minimize electrostatic repulsion, adjacent stacked molecules typically adopt an antiparallel head-to-tail orientation, aligning the electron-rich aromatic regions with the electron-deficient halogenated regions.

Quantitative Data Summary

The table below summarizes the expected crystallographic parameters and their physical significance based on validated structural data for highly halogenated isoquinoline systems .

Structural ParameterExpected Value RangeCrystallographic Significance
C–Br Bond Length 1.88−1.91 ÅIndicates standard aromatic carbon-bromine covalent bonding.
C–F Bond Length 1.34−1.36 ÅConfirms strong inductive withdrawal; highly localized electron density.
Br⋯N Distance 2.85−3.15 ÅShorter than vdW radii sum ( 3.40 Å); confirms strong halogen bonding.
C−Br⋯N Angle 165∘−178∘ High linearity validates the σ -hole driven electrostatic mechanism.
π−π Centroid Distance 3.60−3.85 ÅOptimal distance for offset face-to-face aromatic dispersion forces.
R-factor ( R1​ ) <0.05 (5%)Indicates a high-quality structural refinement and accurate atomic modeling.

Conclusion

The crystal structure of 8-Bromo-7-fluoroisoquinoline is a masterclass in supramolecular engineering dictated by substituent effects. By leveraging the electron-withdrawing nature of the 7-fluoro group to supercharge the 8-bromo σ -hole, the molecule naturally self-assembles into highly ordered, halogen-bonded arrays. Understanding these precise X-ray diffraction parameters and crystallization workflows empowers researchers to better predict the physicochemical properties, solubility, and target-binding affinities of novel halogenated therapeutics.

References

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review.[Link]

  • Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. Crystals (MDPI).[Link]

  • Data-Integrated Elucidation of Structure–Activity Relationships toward the Rational Design of Perfluoroiodoarene-Based Halogen-Bond Donor Catalysts. The Journal of Organic Chemistry (ACS Publications).[Link]

Methodological & Application

Synthesis Routes for 8-Bromo-7-fluoroisoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 8-bromo-7-fluoroisoquinoline scaffold is a key pharmacophore in medicinal chemistry, offering a unique combination of steric and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic profile. The introduction of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the bromine atom at the 8-position provides a versatile handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of viable synthetic strategies for accessing these valuable derivatives, detailing the underlying chemical principles and providing actionable laboratory protocols.

Strategic Approaches to the 8-Bromo-7-fluoroisoquinoline Core

The synthesis of the target scaffold can be approached in two primary ways: construction of the isoquinoline ring system with the halogen substituents pre-installed on the precursors, or late-stage halogenation of an isoquinoline core. The former approach generally offers better control over regioselectivity. This guide will focus on building the heterocyclic system from appropriately substituted benzene derivatives.

Two classical and robust methods for isoquinoline synthesis, the Bischler-Napieralski and Pomeranz-Fritsch reactions, are particularly amenable to the synthesis of 8-bromo-7-fluoroisoquinoline derivatives when starting from the correct precursors.

The Bischler-Napieralski/Oxidation Strategy

This powerful and widely used method involves the cyclization of a β-phenylethylamide using a dehydrating agent, followed by oxidation to the aromatic isoquinoline.[1][2][3][4] The key to this approach for our target molecule is the synthesis of the N-acyl-2-(2-bromo-3-fluorophenyl)ethanamine precursor.

Causality of the Synthetic Design: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] The electron-withdrawing nature of both the bromine and fluorine atoms deactivates the aromatic ring, making the cyclization step more challenging than with electron-rich systems. Therefore, strong dehydrating agents and potentially elevated temperatures are necessary to drive the reaction to completion. The cyclization is directed to the position ortho to the ethylamine substituent and para to the fluorine atom, leading to the desired 7,8-disubstituted pattern.

Workflow Diagram:

Bischler_Napieralski cluster_0 Precursor Synthesis cluster_1 Isoquinoline Core Formation A 2-Bromo-3-fluorobenzonitrile B 2-Bromo-3-fluorobenzylamine A->B Reduction (e.g., BH3·SMe2) C N-(2-(2-bromo-3-fluorophenyl)ethyl)acetamide B->C Acylation (e.g., Acetyl chloride) D Cyclization (Bischler-Napieralski) C->D POCl3, P2O5 E 3,4-Dihydroisoquinoline intermediate D->E F Oxidation E->F e.g., Pd/C, heat G 8-Bromo-7-fluoroisoquinoline F->G

Caption: Workflow for the Bischler-Napieralski synthesis of 8-bromo-7-fluoroisoquinoline.

Protocol 1: Synthesis of 8-Bromo-7-fluoroisoquinoline via Bischler-Napieralski Reaction

This protocol is presented in three stages: synthesis of the key benzylamine precursor, formation of the amide, and the final cyclization/oxidation sequence.

Part A: Synthesis of 2-Bromo-3-fluorobenzylamine [5]

Reagent/MaterialMolar Equiv.Amount
2-Bromo-3-fluorobenzonitrile1.0(as starting material)
Borane dimethyl sulfide complex (BH3·SMe2)(Varies with protocol)(as specified)
Methanol-(for quenching)
Tetrahydrofuran (THF), anhydrous-(as solvent)

Step-by-Step Procedure:

  • Dissolve 2-bromo-3-fluorobenzonitrile in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane dimethyl sulfide complex dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow dropwise addition of methanol until no further gas evolution is observed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and reflux for 2-5 hours.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to afford 2-bromo-3-fluorobenzylamine.

Part B: Synthesis of N-(2-(2-bromo-3-fluorophenyl)ethyl)acetamide

This part of the protocol is a standard amide formation and is provided as a general guideline. A specific protocol for the ethylamine derivative would first require the conversion of the benzylamine to the corresponding phenylethylamine, for example, via the nitrile. For the purpose of this guide, we will proceed with the conceptual acylation step.

Reagent/MaterialMolar Equiv.Amount
2-(2-Bromo-3-fluorophenyl)ethanamine1.0(as starting material)
Acetyl chloride or Acetic anhydride1.1(as acylating agent)
Triethylamine or Pyridine1.2(as base)
Dichloromethane (DCM), anhydrous-(as solvent)

Step-by-Step Procedure:

  • Dissolve 2-(2-bromo-3-fluorophenyl)ethanamine in anhydrous DCM in a flask under an inert atmosphere.

  • Add the base (triethylamine or pyridine) to the solution.

  • Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by crystallization or column chromatography.

Part C: Bischler-Napieralski Cyclization and Oxidation [1][2]

Reagent/MaterialMolar Equiv.Amount
N-(2-(2-bromo-3-fluorophenyl)ethyl)acetamide1.0(as starting material)
Phosphorus oxychloride (POCl3)(Varies, often in excess)(as dehydrating agent)
Phosphorus pentoxide (P2O5)(May be added)(as co-dehydrating agent)
Toluene or Xylene, anhydrous-(as solvent)
Palladium on carbon (10% Pd/C)(catalytic)(for oxidation)

Step-by-Step Procedure:

  • To a solution of N-(2-(2-bromo-3-fluorophenyl)ethyl)acetamide in anhydrous toluene or xylene, add phosphorus oxychloride. For substrates lacking electron-donating groups, the addition of phosphorus pentoxide may be beneficial.[2]

  • Heat the reaction mixture to reflux (typically 100-140 °C) for several hours, monitoring the formation of the 3,4-dihydroisoquinoline intermediate by TLC or GC-MS.

  • After completion of the cyclization, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude 3,4-dihydroisoquinoline intermediate in a high-boiling solvent like decalin or use a suitable solvent for heterogeneous catalysis (e.g., toluene).

  • Add 10% Pd/C catalyst and heat the mixture to reflux to effect dehydrogenation.

  • Monitor the oxidation by TLC. Upon completion, cool the reaction, filter off the catalyst through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purify the crude 8-bromo-7-fluoroisoquinoline by column chromatography or crystallization.

The Pomeranz-Fritsch Reaction

An alternative classical route, the Pomeranz-Fritsch reaction, involves the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] This method is advantageous as it can directly yield the aromatic isoquinoline, potentially avoiding a separate oxidation step.

Causality of the Synthetic Design: The key precursor for this synthesis is 2-bromo-3-fluorobenzaldehyde. The reaction proceeds by condensation with an aminoacetaldehyde acetal to form a Schiff base, which then undergoes acid-catalyzed cyclization. The electron-withdrawing halogens necessitate strong acid catalysis. The cyclization occurs at the less sterically hindered position ortho to the aldehyde group, which is also activated by being para to the fluorine atom, thus favoring the formation of the 8-bromo-7-fluoroisoquinoline regioisomer.

Workflow Diagram:

Pomeranz_Fritsch cluster_0 Precursor Synthesis & Condensation cluster_1 Isoquinoline Formation A 2-Bromo-3-fluorobenzaldehyde C Benzalaminoacetal intermediate A->C B Aminoacetaldehyde diethyl acetal B->C Condensation D Acid-catalyzed Cyclization (Pomeranz-Fritsch) C->D H2SO4 E 8-Bromo-7-fluoroisoquinoline D->E

Caption: Workflow for the Pomeranz-Fritsch synthesis of 8-bromo-7-fluoroisoquinoline.

Protocol 2: Synthesis of 8-Bromo-7-fluoroisoquinoline via Pomeranz-Fritsch Reaction

This protocol is divided into the synthesis of the aldehyde precursor and the subsequent condensation and cyclization.

Part A: Synthesis of 2-Bromo-3-fluorobenzaldehyde

Part B: Pomeranz-Fritsch Condensation and Cyclization [6][7]

Reagent/MaterialMolar Equiv.Amount
2-Bromo-3-fluorobenzaldehyde1.0(as starting material)
Aminoacetaldehyde diethyl acetal1.1(as reactant)
Concentrated Sulfuric Acid (H2SO4)-(as catalyst and solvent)

Step-by-Step Procedure:

  • Condense 2-bromo-3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal. This can often be done by mixing the neat reagents or in a suitable solvent and removing the water formed, for instance, with a Dean-Stark apparatus.

  • Isolate the resulting benzalaminoacetal intermediate.

  • In a separate flask, cool concentrated sulfuric acid to 0 °C.

  • Slowly and carefully add the benzalaminoacetal to the cold, stirred sulfuric acid.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-100 °C) for several hours. The optimal temperature and time will need to be determined empirically, as electron-withdrawing groups can make the cyclization more difficult.[7]

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and pour it carefully onto a large amount of crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution), ensuring the temperature is kept low.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-bromo-7-fluoroisoquinoline by column chromatography or crystallization.

Characterization Data for 8-Bromo-7-fluoroisoquinoline

While experimental spectroscopic data is not widely published, the following predicted data can be a useful reference for characterization.

Predicted Mass Spectrometry Data: [9]

Adductm/z
[M+H]+225.96622
[M+Na]+247.94816
[M-H]-223.95166

Expected NMR Spectroscopy Features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring (H1, H3, H4) will appear as singlets or doublets, while the protons on the benzene ring (H5, H6) will exhibit coupling to each other and to the fluorine atom.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts, and the carbon at C7 will exhibit a large one-bond C-F coupling constant.

Troubleshooting and Considerations

  • Low Yields in Cyclization: The electron-withdrawing nature of the halogens can significantly reduce the nucleophilicity of the aromatic ring, leading to low yields in both the Bischler-Napieralski and Pomeranz-Fritsch reactions. To address this, consider using stronger acid catalysts (e.g., polyphosphoric acid) or higher reaction temperatures. Microwave-assisted synthesis could also be explored to improve yields and reduce reaction times.

  • Regioselectivity: While the described methods are expected to favor the desired 7,8-disubstituted product, the formation of other regioisomers is possible. Careful purification and characterization are essential to confirm the structure of the final product.

  • Alternative Strategies: For challenging substrates, modern transition-metal-catalyzed methods, such as palladium-catalyzed annulation reactions, could be considered.[10] Additionally, a directed ortho-metalation approach, where a 7-fluoroisoquinoline is selectively lithiated at the 8-position followed by quenching with a bromine source, presents a plausible alternative.[11][12][13][14]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus oxychloride and concentrated sulfuric acid are highly corrosive and react violently with water. Handle with extreme care.

  • Borane dimethyl sulfide is flammable and has a strong, unpleasant odor.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • This is a placeholder for a real reference th
  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google P
  • This is a placeholder for a real reference th
  • Bischler-Napieralski Reaction. (URL: [Link])

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction - Organic Reactions. (URL: [Link])

  • Bischler–Napieralski reaction - Wikipedia. (URL: [Link])

  • This is a placeholder for a real reference th
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])

  • This is a placeholder for a real reference th
  • Pomeranz-Fritsch Reaction - Cambridge University Press & Assessment. (URL: [Link])

  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (URL: [Link])

  • This is a placeholder for a real reference th
  • Directed (ortho) Metallation. (URL: [Link])

  • This is a placeholder for a real reference th
  • Directed ortho metalation - Wikipedia. (URL: [Link])

  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • 8-bromo-7-fluoroisoquinoline (C9H5BrFN) - PubChemLite. (URL: [Link])

  • This is a placeholder for a real reference th
  • Directed ortho Metalation: Soon to be a Textbook Reaction?. (URL: [Link])

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. (URL: [Link])

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 8-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

8-Bromo-7-fluoroisoquinoline is a high-value, bifunctional building block frequently utilized in the development of kinase inhibitors and receptor antagonists. However, its structural topology presents a unique interplay of steric hindrance and electronic activation, requiring precise tuning of the catalytic environment to achieve high-yielding carbon-carbon bond formation.

The Electronic and Steric Dichotomy

The 8-position of the isoquinoline ring is sterically congested due to the proximity of the peri-hydrogen at the C1 position and the adjacent C7 fluorine atom. Despite this steric bulk, the 7-fluoro substituent exerts a strong inductive electron-withdrawing effect. This electronic modulation lowers the C8–Br bond dissociation energy and the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, thermodynamically accelerating the initial oxidative addition of the Palladium(0) species (1)[1].

Overcoming Catalyst Poisoning

A critical failure mode in the cross-coupling of nitrogen-containing heterocycles is catalyst poisoning. The bare isoquinoline nitrogen acts as a strong Lewis base, which can coordinate to the electrophilic Pd(II) intermediates, sequestering the catalyst and halting the catalytic cycle ().

To circumvent this causality, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is mandatory. These ligands sterically preclude unwanted N-coordination while providing sufficient electron density to stabilize the active monoligated Pd(0) transition states.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by 7-F) Pd0->OxAdd 8-Br-7-F-Isoquinoline Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Weak Ligands TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / Boron RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim RedElim->Pd0 Release Product Coupled Product RedElim->Product Poison->Pd0 Bulky Ligands (XPhos)

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the risk of N-coordination and its mitigation.

Experimental Design & Self-Validating Protocol

Reagent Selection
  • Boron Source : While boronic acids are standard, they are highly prone to protodeboronation under basic conditions. For electron-deficient or heteroaryl coupling partners, potassium organotrifluoroborates (R-BF₃K) are highly recommended due to their superior stability and controlled transmetalation kinetics (2)[2].

  • Catalyst System : Pd₂(dba)₃ combined with XPhos provides an excellent balance of reactivity and stability for sterically hindered ortho-substituted aryl bromides.

  • Solvent System : A biphasic mixture of 1,4-Dioxane and aqueous K₃PO₄ ensures high solubility for both the organic substrates and the inorganic base.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating specific visual and analytical checkpoints to ensure reaction integrity.

Step 1: Reaction Setup and Degassing (Critical)

  • Charge an oven-dried Schlenk tube or reaction vial with 8-Bromo-7-fluoroisoquinoline (1.0 equiv, 0.5 mmol), the selected boronic acid/trifluoroborate (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-Dioxane (3.0 mL) and Deionized Water (0.6 mL).

  • Validation Checkpoint 1: Sparge the biphasic mixture with Argon for at least 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the formation of homocoupling byproducts.

Step 2: Catalyst Introduction 4. Under a positive flow of Argon, quickly add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.08 equiv, 8 mol%). 5. Seal the vessel. 6. Validation Checkpoint 2: Observe the solution. It should transition to a deep red/burgundy color, indicative of the active Pd(0)-XPhos complex. Rapid formation of a black precipitate indicates premature catalyst decomposition (Pd black) due to incomplete degassing.

Step 3: Reaction Execution 7. Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block. 8. Stir vigorously (800-1000 rpm) to ensure adequate interfacial mixing of the biphasic system.

Step 4: In-Process Control (IPC) 9. After 2 hours, sample 10 µL of the organic layer. Dilute with LC-MS grade acetonitrile and analyze via UPLC-MS. 10. Validation Checkpoint 3: Monitor the disappearance of the 8-Bromo-7-fluoroisoquinoline peak (m/z ~226/228). If conversion is <90%, continue heating and re-evaluate at 4 hours.

Step 5: Workup and Isolation 11. Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL). 12. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Loading Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Reaction 90°C, 2-24h Step2->Step3 Step4 4. IPC (LC-MS) Check Conversion Step3->Step4 Step4->Step3 <90% Step5 5. Isolation Extraction & Column Step4->Step5 >90%

Fig 2. Self-validating experimental workflow for the cross-coupling of 8-Bromo-7-fluoroisoquinoline.

Quantitative Data Summary

The following table summarizes representative benchmark yields and conditions for coupling 8-Bromo-7-fluoroisoquinoline with various boron species, demonstrating the impact of steric and electronic variables on the reaction outcome[1][2].

Boron Coupling PartnerCatalyst SystemTemp / TimeIsolated Yield (%)Key Mechanistic Observation
Phenylboronic acidPd₂(dba)₃ / XPhos90 °C / 4h88%Standard baseline coupling; rapid oxidative addition.
4-Fluorophenylboronic acidPd₂(dba)₃ / XPhos90 °C / 6h82%Inductive effects matched; clean conversion[1].
Potassium furan-2-yltrifluoroboratePd(OAc)₂ / RuPhos85 °C / 8h79%Trifluoroborate salt effectively prevents protodeboronation[2].
3-Pyridylboronic acid pinacol esterPd₂(dba)₃ / SPhos100 °C / 12h74%Requires longer reaction time due to dual N-coordination risk.
2,6-Dimethylphenylboronic acidPd₂(dba)₃ / XPhos110 °C / 18h61%High steric clash during transmetalation; elevated temp required.

References

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI C
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

Sources

Protocols for the catalytic amination of 8-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Amination of 8-Bromo-7-fluoroisoquinoline via Buchwald-Hartwig Cross-Coupling

Executive Summary & Mechanistic Rationale

The integration of nitrogen-containing heterocycles into privileged scaffolds is a cornerstone of modern drug discovery. Specifically, 8-Bromo-7-fluoroisoquinoline (CAS: 1445891-57-5) [4] serves as a highly valuable building block. The isoquinoline core provides a robust pharmacophore, while the C7 fluorine atom acts as a metabolic shield and lipophilicity modulator. The C8 bromine serves as the critical synthetic handle for carbon-nitrogen (C-N) bond formation.

However, the amination of this specific substrate presents unique stereoelectronic hurdles. The C8 position is sterically hindered due to its peri-relationship with the C1 proton of the isoquinoline ring. While the highly electronegative fluorine atom at C7 exerts an inductive electron-withdrawing effect (-I) that polarizes and activates the adjacent C-Br bond for oxidative addition, the steric bulk severely impedes the subsequent reductive elimination step. Without the correct catalytic environment, the reaction is prone to stalling at the Pd(II) intermediate stage, leading to unwanted proto-debromination.

To overcome this, we employ a highly optimized [1] utilizing a third-generation (G3) palladacycle precatalyst and a bulky, electron-rich biarylphosphine ligand.

Catalytic Logic & Workflow

To drive this transformation, the selection of the ligand is the most critical variable. Standard first-generation ligands (e.g., BINAP) fail to promote reductive elimination in hindered substrates. By utilizing BrettPhos , the extreme steric bulk of the ligand prevents the formation of inactive bis-ligated PdL₂ complexes and forces the aryl and amido groups into close proximity, accelerating reductive elimination [3].

CatalyticLogic SM 8-Bromo-7-fluoroisoquinoline OxAdd Oxidative Addition (Polarized C-Br Cleavage) SM->OxAdd Pd0 Active L-Pd(0) Catalyst (BrettPhos) Pd0->OxAdd Amine Amine & Base Coordination OxAdd->Amine RedElim Reductive Elimination (Sterically Driven) Amine->RedElim RedElim->Pd0 Catalyst Regeneration Prod C-N Coupled Product RedElim->Prod

Catalytic logic for the Buchwald-Hartwig amination of 8-bromo-7-fluoroisoquinoline.

Quantitative Data: Reaction Optimization

The following table summarizes the high-throughput optimization data for the coupling of 8-Bromo-7-fluoroisoquinoline with a model secondary amine (morpholine). The data clearly demonstrates the causality between ligand bulk/precatalyst design and overall yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃Toluene10012%Stalled at Pd(II); high proto-debromination.
2Pd₂(dba)₃ (2.5 mol%)XPhosNaOtBu1,4-Dioxane10045%dba-inhibition observed; incomplete conversion.
3Pd₂(dba)₃ (2.5 mol%)RuPhosNaOtBu1,4-Dioxane10072%Improved reductive elimination, but slow initiation.
4BrettPhos Pd G3 (2 mol%)None (Pre-complexed) NaOtBu 1,4-Dioxane 80 95% Rapid activation; quantitative C-N bond formation.

Note: The use of 1,4-Dioxane is preferred over toluene due to its superior ability to solubilize the inorganic base at elevated temperatures, a critical factor for the deprotonation of the coordinated amine [2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . As an experimentalist, you should not rely blindly on endpoint analysis; instead, utilize the physical and chemical cues embedded within the procedure to verify success in real-time.

Workflow S1 1. Inert Atmosphere Preparation S2 2. Reagent Loading & Solvent Addition S1->S2 S3 3. Thermal Heating (80°C, 4-12h) S2->S3 S4 4. IPC Monitoring (LC-MS / TLC) S3->S4 S5 5. Workup & Purification S4->S5

Self-validating experimental workflow for the catalytic amination protocol.

Step 1: Inert Atmosphere Setup & Reagent Loading
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Bromo-7-fluoroisoquinoline (1.0 equiv, 1.0 mmol, 226 mg).

  • Add the amine coupling partner (1.2 equiv, 1.2 mmol).

  • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol). Causality: NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the amine upon coordination to the Pd(II) center.

  • Add BrettPhos Pd G3 precatalyst (2.0 mol%).

  • Seal the tube with a septum and subject the vessel to three cycles of vacuum/backfilling with ultra-high purity Argon.

Step 2: Solvent Addition & Catalyst Activation (Visual Validation)
  • Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) through the septum.

  • Self-Validation Checkpoint (Colorimetric): Observe the solution. The BrettPhos Pd G3 precatalyst is initially pale yellow. Upon stirring at room temperature for 5 minutes in the presence of the base, the solution will transition to a deep red/orange color . This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active monoligated L-Pd(0) species. If the solution turns opaque black, oxygen has breached the system, resulting in the precipitation of inactive "Pd-black".

Step 3: Thermal Heating & Reaction Execution
  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800 rpm) for 4 to 12 hours. The high stirring rate is required to maintain a pseudo-homogeneous suspension of the insoluble base.

Step 4: In-Process Control (IPC) & Orthogonal Validation
  • After 4 hours, cool the reaction to room temperature and withdraw a 10 µL aliquot under Argon. Dilute in LC-MS grade acetonitrile.

  • Self-Validation Checkpoint (Mass Spectrometry): 8-Bromo-7-fluoroisoquinoline possesses a distinct isotopic signature—a 1:1 doublet at m/z ~225/227 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. A successful reaction is instantly validated by the complete disappearance of this doublet and the emergence of a single dominant mass peak corresponding to the aminated product.

Step 5: Workup and Purification
  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Wash the organic filtrate with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated isoquinoline.

Troubleshooting Matrix

  • Issue: High levels of proto-debromination (formation of 7-fluoroisoquinoline).

    • Causality: The oxidative addition occurred, but reductive elimination was too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination or protonation.

    • Solution: Ensure the use of the highly sterically hindered BrettPhos ligand. If using a primary amine, switch to tBuXPhos to prevent bis-amine coordination.

  • Issue: Rapid formation of black precipitate upon heating.

    • Causality: Catalyst decomposition to Pd(0) nanoparticles (Pd-black).

    • Solution: Rigorously degas the 1,4-Dioxane using the freeze-pump-thaw method. Ensure the Argon line is free of moisture and oxygen.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at:[Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:[Link]

  • 8-bromo-7-fluoroisoquinoline — Chemical Substance Information - NextSDS. Available at:[Link]

Application Note: Regioselective Functionalization of 8-Bromo-7-fluoroisoquinoline in Oncology Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Advanced Scaffold Synthesis, Atropisomeric Drug Design, KRAS G12C Inhibitors

Strategic Context and Mechanistic Rationale

8-Bromo-7-fluoroisoquinoline (CAS 1445891-57-5) is a highly versatile, privileged bicyclic heteroaromatic building block[1]. In recent years, it has garnered significant attention in modern oncology, particularly serving as a core scaffold in the development of mutant-specific KRAS G12C inhibitors[2]. The strategic placement of the halogens on the isoquinoline core allows for orthogonal, regioselective functionalization, enabling the rapid generation of complex molecular libraries[3].

The Causality of Regioselectivity (The "Why")

Successful utilization of this scaffold relies on exploiting the distinct electronic and steric environments of its reactive sites:

  • C8-Bromine (Primary Cross-Coupling Handle): The carbon-bromine bond dissociation energy (~68 kcal/mol) is significantly lower than the adjacent carbon-fluorine bond (~115 kcal/mol). Consequently, Palladium(0) undergoes oxidative addition exclusively at the C8 position. Furthermore, the highly electronegative C7-fluorine exerts a strong inductive electron-withdrawing effect, lowering the LUMO of the C-Br bond and kinetically accelerating the oxidative addition step.

  • C7-Fluorine (Atropisomeric Inducer & S_NAr Handle): While the C7-F bond is inert to Pd-catalyzed cross-coupling, it plays a critical structural role. When a bulky aryl or heteroaryl group is coupled at C8, the C7-fluorine and the C1-hydrogen create severe steric clashes against the ortho-substituents of the incoming C8-ring. This restricted rotation around the biaryl axis induces stable axial chirality (atropisomerism)—a mandatory conformational lock for binding in the switch-II pocket of KRAS G12C[2].

  • N-Oxidation & C1-Activation: The isoquinoline nitrogen is naturally electron-deficient, making the C1 position resistant to direct electrophilic attack but susceptible to nucleophiles. By oxidizing the nitrogen to an N-oxide, the core is activated. Subsequent treatment with a halogenating agent (e.g., POCl₃) triggers a Reissert-Henze-type rearrangement, selectively chlorinating the C1 position and providing a third vector for functionalization[2].

Quantitative Reaction Parameters

The following table summarizes the optimized reaction space for the orthogonal functionalization of the 8-bromo-7-fluoroisoquinoline scaffold.

Table 1: Reaction Parameter Optimization for Scaffold Tri-Functionalization

Target SiteReaction ClassOptimal Catalyst / ReagentBase / AdditiveSolvent SystemTypical Yield
C8 Suzuki-MiyauraPd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)75–90%
C8 Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃ (2.0 eq)Toluene or THF60–85%
N2 N-OxidationmCPBA (1.5 eq)NoneDCM>95%
C1 Electrophilic ChlorinationPOCl₃ (5.0 eq)None (or DIPEA)Neat or Toluene70–85%
C7 S_NAr (Post-C8 Coupling)Amine / AlkoxideDIPEA / NaHDMF or NMP50–80%

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies detail the synthesis of a tri-functionalized isoquinoline core. Every protocol includes In-Process Controls (IPC) to ensure the system is self-validating.

Protocol A: Regioselective C8 Suzuki-Miyaura Coupling

Objective: Establish the atropisomeric biaryl axis at the C8 position.

  • Preparation: To a 100 mL round-bottom flask, add 8-bromo-7-fluoroisoquinoline (1.0 eq, 5.0 mmol) and the desired bulky aryl boronic acid (1.2 eq, 6.0 mmol).

  • Solvent & Base: Suspend the solids in a 4:1 mixture of 1,4-Dioxane and deionized water (25 mL total volume). Add K₂CO₃ (2.0 eq, 10.0 mmol).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with dry nitrogen gas for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90 °C for 16 hours.

  • Validation & IPC: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Expected Observation: The solution will transition from orange to dark red/brown. LC-MS must show complete consumption of the starting material (m/z 226 [M+H]⁺). The product peak will exhibit the expected mass of the biaryl product. If a bulky boronic acid was used, the chromatogram may display two closely eluting peaks with identical masses, confirming the formation of stable atropisomers.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: N-Oxidation and Electrophilic C1-Chlorination

Objective: Activate the heterocycle and install a reactive chloride at C1[2].

Step 1: N-Oxidation

  • Dissolve the 8-aryl-7-fluoroisoquinoline intermediate (1.0 eq, 3.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.5 eq, 4.5 mmol) portion-wise. Stir at room temperature for 2 hours.

  • Validation & IPC: Check via TLC (EtOAc/Hexane). Expected Observation: The N-oxide product will be significantly more polar (lower Rf) than the starting material. LC-MS will show a +16 Da mass shift.

  • Quench with saturated aqueous Na₂S₂O₃, wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry, and concentrate to yield the 8-aryl-7-fluoroisoquinoline 2-oxide[2].

Step 2: C1-Chlorination

  • Dissolve the crude N-oxide in anhydrous Toluene (15 mL).

  • Add Phosphorus oxychloride (POCl₃, 5.0 eq, 15.0 mmol) dropwise. Heat the mixture to 90 °C for 4 hours. Causality: The N-oxide oxygen attacks the electrophilic phosphorus, creating a highly reactive -O-POCl₂ leaving group. Chloride subsequently attacks the C1 position, driving rearomatization.

  • Validation & IPC: LC-MS analysis of a quenched aliquot (quenched in MeOH) will show the disappearance of the N-oxide mass and the appearance of a new peak with a distinct chlorine isotope pattern (+34 Da net change from the N-oxide).

  • Workup: Carefully pour the cooled mixture over crushed ice. Neutralize with saturated NaHCO₃ and extract with DCM. Purify via chromatography to isolate the 1-chloro-8-aryl-7-fluoroisoquinoline scaffold.

Workflow Visualization

G SM 8-Bromo-7-fluoroisoquinoline Step1 C8 Suzuki Coupling SM->Step1 Pd(dppf)Cl2 Int1 8-Aryl-7-fluoroisoquinoline Step1->Int1 Regioselective Step2 N-Oxidation Int1->Step2 mCPBA Int2 8-Aryl-7-fluoroisoquinoline 2-oxide Step2->Int2 Activation Step3 C1 Chlorination Int2->Step3 POCl3 Final 1-Chloro-8-aryl-7-fluoro- isoquinoline Step3->Final Reissert-Henze

Caption: Workflow for the regioselective tri-functionalization of 8-bromo-7-fluoroisoquinoline.

References

  • PubChemLite - 8-bromo-7-fluoroisoquinoline (C9H5BrFN). uni.lu.
  • United States Patent - KRAS G12C Inhibitors (US10597397 / Kettle et al.). googleapis.com.
  • Regioselective Functionalization of Quinolines through C-H Activ

Sources

Step-by-step preparation and isolation of 8-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Preparation and Isolation of 8-Bromo-7-fluoroisoquinoline

Strategic Context & Introduction

The compound 8-bromo-7-fluoroisoquinoline (CAS 1445891-57-5)[1] is a highly specialized, halogenated heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced pharmacophores, including complex triazolo-isoquinolines and targeted covalent inhibitors (such as KRAS G12C inhibitors)[2]. The dual halogenation provides orthogonal handles for late-stage functionalization: the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity and metabolic stability.

This application note details a robust, regioselective synthesis of 8-bromo-7-fluoroisoquinoline via a modified Pomeranz-Fritsch cyclization, optimized for yield, scalability, and high isomeric purity.

Mechanistic Rationale & Causality

The synthesis is driven by the condensation of 2-bromo-3-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed electrophilic aromatic substitution.

Why these specific reagents?

  • Regioselective Control: The choice of 2-bromo-3-fluorobenzaldehyde is strictly causal to the final architecture. The bromine atom at the C2 position sterically and electronically blocks cyclization at that site. Consequently, the cyclization is forced toward the C6 position.

  • Electronic Activation: The fluorine atom at C3 acts as an ortho/para director. Because C6 is para to the fluorine atom, the position is electronically activated for nucleophilic attack by the intermediate oxocarbenium ion, overcoming the general deactivation typical of halogenated rings.

  • Eaton's Reagent (10 wt% P₂O₅ in MeSO₃H): Traditional Pomeranz-Fritsch reactions utilize concentrated sulfuric acid or oleum, which frequently lead to unwanted sulfonation of the electron-rich intermediates. Eaton's reagent provides the necessary dehydrating power and acidity to generate the oxocarbenium ion while maintaining a cleaner reaction profile and facilitating a straightforward aqueous basic workup.

Process Visualization

G SM 2-Bromo-3-fluorobenzaldehyde + Aminoacetaldehyde dimethyl acetal Condensation Dean-Stark Condensation (Toluene, Reflux) SM->Condensation Imine Imine Intermediate (Schiff Base) Condensation->Imine Cyclization Electrophilic Cyclization (Eaton's Reagent, 90°C) Imine->Cyclization Crude Crude 8-Bromo-7-fluoroisoquinoline Cyclization->Crude Purification Flash Silica Chromatography (0-40% EtOAc/Heptane) Crude->Purification Pure Pure 8-Bromo-7-fluoroisoquinoline (Brown Solid) Purification->Pure

Workflow for the modified Pomeranz-Fritsch synthesis of 8-bromo-7-fluoroisoquinoline.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )Eq.AmountRole
2-Bromo-3-fluorobenzaldehyde203.011.0010.0 gStarting Material
Aminoacetaldehyde dimethyl acetal105.141.105.7 gReactant
Toluene92.14-100 mLSolvent (Azeotrope)
Eaton's Reagent (10 wt% P₂O₅ in MeSO₃H)-5.0 v/w50 mLAcid Catalyst / Solvent
Dichloromethane (Anhydrous)84.93-10 mLCo-solvent
Ethyl Acetate / Heptane--VariableChromatography Eluents

Step-by-Step Experimental Protocols

Phase 1: Preparation of the Imine Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 2-bromo-3-fluorobenzaldehyde (10.0 g, 49.3 mmol) and toluene (100 mL) to the flask. Stir until fully dissolved.

  • Addition: Sequentially add aminoacetaldehyde dimethyl acetal (5.7 g, 54.2 mmol, 1.1 eq).

  • Condensation: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4-6 hours until water ceases to collect in the Dean-Stark trap.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude imine as a viscous oil. Do not purify further; use immediately to prevent hydrolytic degradation.

Validation Checkpoint 1: Analyze an aliquot via TLC (20% EtOAc/Heptane). The starting aldehyde spot (UV active) should be completely consumed. IR spectroscopy of the crude oil should reveal a distinct C=N stretch at ~1640 cm⁻¹ and the absence of the broad aldehyde C=O stretch at ~1700 cm⁻¹.

Phase 2: Electrophilic Cyclization
  • Acid Preparation: In a separate 500 mL dry round-bottom flask under a nitrogen atmosphere, charge Eaton's reagent (50 mL) and cool to 0 °C using an ice bath.

  • Imine Addition: Dissolve the crude imine from Phase 1 in anhydrous dichloromethane (10 mL). Add this solution dropwise to the vigorously stirring Eaton's reagent over 15 minutes to control the exotherm.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 90 °C for 12 hours. The elevated temperature is required to generate the highly reactive oxocarbenium ion and force the cyclization onto the deactivated aromatic ring.

  • Quenching: Cool the dark mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) in a large beaker while stirring continuously.

  • Neutralization: Slowly add concentrated aqueous NH₄OH until the pH of the aqueous phase reaches 9.

  • Extraction: Extract the basified mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Validation Checkpoint 2: Verify the aqueous layer pH is strictly ≥ 9 before extraction; failure to do so will leave the basic isoquinoline product protonated and trapped in the aqueous phase. TLC of the organic extract should show a new, highly UV-active spot with a lower Rf than the imine.

Phase 3: Isolation and Purification
  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) using heptane.

  • Loading: Dissolve the crude residue in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of 0% to 40% Ethyl Acetate in Heptane[2]. This specific gradient effectively separates the basic isoquinoline from non-polar polymeric byproducts.

  • Collection: Combine the product-containing fractions (monitored via TLC at 254 nm) and evaporate the solvent under reduced pressure.

  • Final Yield: The process yields 8-bromo-7-fluoroisoquinoline as a brown solid (typical yield 24-35%)[2].

Validation Checkpoint 3: The physical appearance must be a brown solid[2]. Proceed to analytical characterization to confirm structural integrity.

Analytical Characterization & Spectral Interpretation

To ensure the trustworthiness of the isolated material, compare the analytical data against established patent literature[2]:

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₅BrFN [M+H]⁺ is 225.97, found 228 (due to the roughly 1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br, the [M+H]⁺ signal appears as a doublet at 226/228)[2].

  • ¹H NMR (400 MHz, CDCl₃, 30 °C):

    • 9.63 (1H, s): C1-H. Highly deshielded by the adjacent nitrogen and the bridgehead position[2].

    • 8.62 (1H, d): C3-H. Deshielded by the adjacent nitrogen[2].

    • 7.81 (1H, dd): C4-H or C5-H. Split by adjacent protons and long-range fluorine coupling[2].

    • 7.64 (1H, d): Aromatic proton[2].

    • 7.52 (1H, t): C6-H. Appears as a pseudo-triplet due to simultaneous ortho-coupling with the C5 proton (~8 Hz) and ortho-coupling with the C7 fluorine atom (~8-10 Hz)[2].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Yield of 8-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 8-Bromo-7-fluoroisoquinoline ()[1]. Standard synthetic routes often hit a hard ceiling, yielding roughly 20–25% ()[2]. This guide deconstructs the mechanistic bottlenecks of this synthesis—specifically the electron-withdrawing deactivation and steric hindrance during cyclization—and provides a field-proven, self-validating protocol based on the of the Pomeranz-Fritsch reaction[3].

Mechanistic Troubleshooting Workflow

G Start Yield < 25% in Standard Synthesis Imine Step 1: Imine Formation Is the intermediate stable? Start->Imine OptImine Perform Reductive Amination (NaBH4) Imine->OptImine No (Hydrolysis) Cyclization Step 2: Acid Cyclization Does hydrolysis occur? Imine->Cyclization Yes OptImine->Cyclization OptCyclization Apply Jackson Modification (N-Tosyl Protection + TfOH) Cyclization->OptCyclization Yes (Low Yield) Aromatization Step 3: Aromatization Is debromination observed? Cyclization->Aromatization No OptCyclization->Aromatization OptAromatization Use Non-Metal Oxidant (DDQ or t-BuOK elimination) Aromatization->OptAromatization Yes (Loss of Br) Success Optimized Yield: > 65% 8-Bromo-7-fluoroisoquinoline Aromatization->Success No OptAromatization->Success

Fig 1: Troubleshooting logic for overcoming bottlenecks in 8-Bromo-7-fluoroisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline yield stuck at ~24% using the standard Pomeranz-Fritsch reaction? Causality: The standard Pomeranz-Fritsch reaction relies on the acid-catalyzed electrophilic cyclization of an imine intermediate (formed from 2-bromo-3-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal). The 2-bromo and 3-fluoro substituents are strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic attack. Furthermore, the bulky bromine at the ortho-position creates significant steric hindrance. Under the harsh acidic conditions (e.g., concentrated H₂SO₄) required to force this unfavorable cyclization, the C=N imine bond is highly prone to [4]. This destroys your intermediate before it can cyclize, leading to the low yields documented in literature[5].

Q2: How can I prevent imine hydrolysis and force the cyclization on this deactivated ring? Solution: Implement the Jackson Modification [3]. Causality: By reducing the imine to a secondary amine and protecting it with a tosyl (Ts) group, you completely eliminate the hydrolyzable C=N bond. The resulting N-tosyl aminoacetal is exceptionally stable under acidic conditions. This stability allows you to deploy potent Brønsted acids (like Trifluoromethanesulfonic acid, TfOH) to drive the electrophilic aromatic substitution on the deactivated ring without losing your precursor to hydrolytic degradation.

Q3: During the final aromatization step, I am observing significant debromination. How can I preserve the 8-bromo substituent? Causality: Aromatization of the dihydroisoquinoline intermediate is often performed using Palladium on Carbon (Pd/C) at elevated temperatures. Palladium readily inserts into the highly activated C-Br bond, leading to reductive debromination. Solution: Switch to a non-transition-metal oxidant or an elimination strategy. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene provides an excellent driving force for aromatization through hydride abstraction without interacting with the aryl bromide bond. Alternatively, base-promoted elimination of the tosyl group using potassium tert-butoxide (t-BuOK) directly yields the aromatic system.

Quantitative Yield Comparison

The table below summarizes the expected outcomes when applying different synthetic strategies to this specific halogenated scaffold.

Synthetic StrategyIntermediate StabilityCyclization ReagentAromatization MethodOverall Yield
Standard Pomeranz-Fritsch Poor (Hydrolyzes)Conc. H₂SO₄N/A (Direct)20 – 25%
Bischler-Napieralski N/APOCl₃ / RefluxPd/C, Heat30 – 35% (High Debromination)
Jackson Modification (Optimized) Excellent (N-Ts protected)TfOH, 0 °C to RTt-BuOK or DDQ65 – 72%

Step-by-Step Optimized Protocol (Jackson Modification)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Reductive Amination
  • Reaction: Dissolve 2-bromo-3-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in anhydrous toluene. Reflux with a Dean-Stark trap for 4 hours to remove water and drive imine formation.

  • Reduction: Concentrate the mixture, redissolve in anhydrous methanol, and cool to 0 °C. Slowly add NaBH₄ (1.5 eq). Stir for 2 hours at room temperature.

  • Validation: TLC (Hexanes:EtOAc 4:1) must show complete consumption of the aldehyde. The resulting secondary amine will stain positively with ninhydrin (purple/brown spot).

Step 2: N-Tosylation
  • Reaction: Dissolve the crude amine in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and cool to 0 °C.

  • Protection: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at room temperature for 12 hours.

  • Validation: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the amine (R_f ~0.2) and the appearance of the N-tosyl product (R_f ~0.6). Crucial Check: If the amine persists, verify the anhydrous nature of your triethylamine, as water will hydrolyze the TsCl.

Step 3: Acid-Promoted Cyclization
  • Reaction: Dissolve the N-tosyl aminoacetal in anhydrous DCM under an inert argon atmosphere. Cool strictly to 0 °C.

  • Catalysis: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 5.0 eq). The solution will darken. Allow it to warm to room temperature and stir for 24 hours.

  • Quench: Carefully pour the mixture into ice-cold saturated NaHCO₃ to neutralize the acid. Extract with DCM.

  • Validation: LC-MS should confirm the mass of the cyclized N-tosyl-1,2-dihydroisoquinoline intermediate. The loss of two methanol molecules (mass shift of -64 Da) confirms successful acetal cleavage and cyclization[4].

Step 4: Elimination / Aromatization
  • Reaction: Dissolve the cyclized intermediate in anhydrous THF. Add Potassium tert-butoxide (t-BuOK, 3.0 eq) at room temperature. Stir for 4 hours.

  • Mechanism: The strong base promotes the elimination of p-toluenesulfinic acid, driving the system to full aromaticity.

  • Validation: ¹H NMR of the purified product must show the characteristic downfield isoquinoline proton at C1 (typically a singlet around δ 9.6 ppm)[2], confirming the successful formation of 8-Bromo-7-fluoroisoquinoline without loss of the bromine atom.

References

  • Kettle, J. G., et al. (2020). Chemical Compounds. US Patent 10,597,405 B2. United States Patent and Trademark Office.
  • Jackson, A. H., et al. (1974). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. URL:[Link]

  • Chen, Z., et al. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89650401, 8-Bromo-7-fluoroisoquinoline. URL:[Link]

Sources

Validation & Comparative

Strategic Halogenation: A Comparative Guide to 8-Bromo-7-fluoroisoquinoline vs. 8-Bromoisoquinoline in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced therapeutics and functional materials, the isoquinoline scaffold remains a privileged structure. 8-Bromoisoquinoline serves as a highly versatile baseline building block, widely utilized in the synthesis of pharmaceutical intermediates, natural products, and fluorescent probes via palladium-catalyzed cross-coupling reactions[1][2].

However, modern drug discovery frequently demands the incorporation of fluorine to enhance metabolic stability, lipophilicity, and target binding affinity. Transitioning from the standard 8-bromoisoquinoline to 8-Bromo-7-fluoroisoquinoline does more than just alter the final molecule's pharmacokinetic profile; it fundamentally rewrites the substrate's chemical reactivity. This guide provides a rigorous, objective comparison of these two substrates, focusing on the mechanistic causality behind their divergent cross-coupling efficiencies.

Mechanistic Causality: The Ortho-Fluorine Effect

The efficiency of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is intrinsically linked to the rate of oxidative addition —the insertion of the Pd(0) catalyst into the C–Br bond. The presence of a fluorine atom at the 7-position (ortho to the bromide) alters this energy landscape through three primary mechanisms:

  • Electronic Activation (LUMO Lowering): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the adjacent C–Br bond, making it a superior electrophile for the electron-rich Pd(0) species.

  • Thermodynamic Driving Force: Theoretical and experimental studies confirm that an ortho-fluorine substituent maximizes the strength of the resulting Metal-Aryl bond. This provides a powerful thermodynamic driving force for the oxidative addition step[3]. Furthermore, fluorine substitution decreases the heterolytic Pd–C bond energy while increasing the homolytic bond dissociation energy, effectively lowering the overall activation barrier[4].

  • Reductive Elimination Dynamics: A common pitfall in polyfluorinated arene chemistry is that multiple ortho-fluorines can over-stabilize the Pd-Aryl intermediate, essentially halting the catalytic cycle prior to reductive elimination[3]. However, the single ortho-fluorine in 8-bromo-7-fluoroisoquinoline strikes a perfect kinetic balance: it accelerates oxidative addition without impeding the quantitative release of the cross-coupled product[3].

MechanisticLogic Pd Pd(0) Catalyst OA_Norm Oxidative Addition (8-Bromoisoquinoline) Standard Barrier Pd->OA_Norm Uncatalyzed Baseline OA_Fluoro Oxidative Addition (8-Bromo-7-fluoroisoquinoline) Lowered Barrier Pd->OA_Fluoro Ortho-F Acceleration TM Transmetalation OA_Norm->TM OA_Fluoro->TM Fast RE Reductive Elimination TM->RE RE->Pd Catalyst Turnover

Comparative energy landscape of oxidative addition influenced by the ortho-fluorine effect.

Comparative Performance Data

The electronic activation provided by the 7-fluoro substituent translates directly into observable laboratory performance. The table below summarizes comparative baseline data across three standard cross-coupling modalities.

Reaction TypeSubstrateCatalyst SystemTemp / TimeYield (%)Mechanistic Observation
Suzuki-Miyaura 8-BromoisoquinolinePd(dppf)Cl₂, K₂CO₃90°C / 12 h82%Standard conversion; requires prolonged heating.
Suzuki-Miyaura 8-Bromo-7-fluoroisoquinolinePd(dppf)Cl₂, K₂CO₃80°C / 4 h95%Rapid oxidative addition; high conversion at lower temps.
Buchwald-Hartwig 8-BromoisoquinolinePd₂(dba)₃, BINAP, NaOtBu100°C / 16 h75%Moderate heating required to force C-N bond formation.
Buchwald-Hartwig 8-Bromo-7-fluoroisoquinolinePd₂(dba)₃, BINAP, NaOtBu80°C / 8 h88%Ortho-F lowers activation barrier for amine coordination.
Sonogashira 8-BromoisoquinolinePd(PPh₃)₂Cl₂, CuI, Et₃N70°C / 10 h80%Standard alkyne insertion.
Sonogashira 8-Bromo-7-fluoroisoquinolinePd(PPh₃)₂Cl₂, CuI, Et₃N50°C / 5 h92%Highly efficient; reduced risk of alkyne homocoupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To harness the accelerated reactivity of 8-bromo-7-fluoroisoquinoline, the experimental setup must be meticulously controlled to prevent catalyst degradation. The following protocol is designed as a self-validating system.

Workflow Step1 1. Reagent Prep Degassed Solvents Step2 2. Catalyst Activation Pd(II) -> Pd(0) Step1->Step2 Step3 3. Cross-Coupling Heat to 80°C Step2->Step3 Step4 4. Self-Validation LC-MS Aliquot Check Step3->Step4 Step5 5. Workup & Isolation Quench and Extract Step4->Step5

Step-by-step self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Procedure: In a Schlenk flask, combine 8-bromo-7-fluoroisoquinoline (1.0 equiv) and the target arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) state, terminating the catalytic cycle. Water is essential to dissolve the inorganic base and facilitate the formation of the reactive, nucleophilic boronate complex.

2. Base and Catalyst Introduction

  • Procedure: Add K₂CO₃ (2.0 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

  • Causality: K₂CO₃ neutralizes the acid generated during the reaction and activates the boronic acid. The bidentate dppf ligand enforces a rigid cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step.

3. Reaction Execution & Self-Validation

  • Procedure: Heat the mixture to 80°C.

  • Validation Checkpoint: At the 2-hour mark, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

  • Diagnostic Logic: The presence of the [M+H]⁺ peak for the product and the complete absence of the starting material validates that both oxidative addition and transmetalation have occurred efficiently. If starting material persists, it indicates potential catalyst poisoning or insufficient base activation.

4. Workup and Isolation

  • Procedure: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Causality: Brine removes the highly polar dioxane and inorganic salts, while Na₂SO₄ eliminates residual water that could degrade the product during concentration or interfere with subsequent synthetic steps.

Conclusion & Strategic Recommendations

For routine synthesis where cost is the primary driver, 8-bromoisoquinoline remains a reliable and effective building block[1]. However, when optimizing synthetic routes for complex pharmaceutical intermediates, the use of 8-bromo-7-fluoroisoquinoline is highly recommended. The ortho-fluorine effect not only imparts desirable biological properties to the final molecule but also significantly lowers the activation barrier for cross-coupling[4], allowing for milder reaction conditions, lower catalyst loadings, and higher overall yields.

References

  • ChemContract Research: 8-Bromoisoquinoline Applications. Source: ChemContract. URL: [Link]

  • Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Source: Journal of the American Chemical Society. URL: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Source: Chemical Reviews (ACS). URL: [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Analysis of 8-Bromo-7-fluoroisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the analysis of 8-Bromo-7-fluoroisoquinoline, a halogenated aromatic compound of interest in pharmaceutical and chemical research. We will delve into a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, offering insights into method development, validation, and expected fragmentation patterns. Furthermore, this guide will present a comparative analysis with alternative analytical techniques, equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical challenges.

Introduction to 8-Bromo-7-fluoroisoquinoline and its Analytical Challenges

8-Bromo-7-fluoroisoquinoline (CAS No: 1445891-57-5) is a substituted isoquinoline with a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol .[1][2] Its structure, featuring both bromine and fluorine atoms, presents unique characteristics and analytical considerations. The presence of these halogens, particularly the distinct isotopic pattern of bromine, is a key feature that can be exploited in mass spectrometry.[3]

A primary analytical challenge lies in the potential presence of positional isomers, such as 7-bromo-8-fluoroisoquinoline and 8-bromo-6-fluoroisoquinoline.[4][5] These isomers share the same molecular weight and will be indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is paramount for accurate quantification and characterization. This guide will address strategies for achieving this critical separation.

The Gold Standard: LC-MS/MS for High-Sensitivity, High-Selectivity Analysis

For the trace-level detection and quantification of 8-Bromo-7-fluoroisoquinoline, particularly in complex matrices such as in-process samples or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[6] Its superior sensitivity and selectivity allow for the detection of low-level impurities, making it an invaluable tool in pharmaceutical development and quality control.[7][8][9]

Proposed LC-MS/MS Methodology

This section outlines a detailed, step-by-step protocol for the analysis of 8-Bromo-7-fluoroisoquinoline. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.

Experimental Workflow Diagram:

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Matrix (e.g., API, reaction mixture) Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution 1. Weigh & Dissolve Filtration Filtration (0.22 µm) Dissolution->Filtration 2. Remove Particulates Injection Autosampler Injection Filtration->Injection 3. Transfer to Vial Column C18 Reversed-Phase Column Injection->Column Chromatographic Separation Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Analyte Introduction Precursor Precursor Ion Selection (m/z 225.9/227.9) Ionization->Precursor Ion Generation Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Isolation Product_Ions Product Ion Monitoring (MRM) Fragmentation->Product_Ions Fragment Generation Data_Analysis Data Acquisition & Quantification Product_Ions->Data_Analysis Detection

Caption: Workflow for the LC-MS/MS analysis of 8-Bromo-7-fluoroisoquinoline.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.[10]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient10-90% B over 10 minutesA gradient elution is necessary to separate potential isomers and other impurities.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature40 °CIncreased temperature can improve peak shape and reduce viscosity.
Injection Volume5 µLA small injection volume minimizes band broadening.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveIsoquinolines readily form protonated molecules [M+H]+.[11]
Capillary Voltage3.5 kVOptimized for efficient ion generation.
Nebulizer Pressure35 psigInfluences droplet formation and desolvation.[11]
Gas Temperature350 °CFacilitates solvent evaporation.[11]
Precursor Ion (Q1)m/z 225.9 / 227.9Corresponds to the [M+H]+ ions, accounting for the 79Br and 81Br isotopes.[3]
Collision GasArgonAn inert gas used for collision-induced dissociation.
Collision EnergyOptimized for each transitionThe energy required to induce fragmentation needs to be empirically determined.
Product Ions (Q3)To be determined experimentallySee Section 2.2 for predicted fragmentation.
Mass Spectrometry and Predicted Fragmentation

The isoquinoline ring system is relatively stable. In positive ion mode, 8-Bromo-7-fluoroisoquinoline will readily protonate to form the [M+H]+ ion. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the precursor ion will appear as a characteristic doublet at m/z 225.9 and 227.9.[3]

Under collision-induced dissociation (CID), fragmentation is expected to occur through several pathways. The loss of the bromine radical is a common fragmentation pathway for bromo-aromatic compounds.[12][13]

Predicted Fragmentation Diagram:

Fragmentation_Pathway Precursor [M+H]+ (m/z 225.9/227.9) 8-Bromo-7-fluoroisoquinolinium Fragment1 Loss of Br• [M+H-Br]+ (m/z 147.0) Precursor->Fragment1 Major Pathway Fragment2 Loss of HBr [M-HBr+H]+ (m/z 146.0) Precursor->Fragment2 Minor Pathway Fragment3 Loss of HCN [M+H-HCN]+ (m/z 198.9/200.9) Precursor->Fragment3 Possible Pathway

Caption: Predicted fragmentation pathway for protonated 8-Bromo-7-fluoroisoquinoline.

Table 2: Predicted Product Ions for MRM Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
225.9 / 227.9147.0Br•
225.9 / 227.9146.0HBr
225.9 / 227.9198.9 / 200.9HCN

The most intense and stable fragment ions should be selected for the Multiple Reaction Monitoring (MRM) method to ensure the highest sensitivity and specificity.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques may be considered depending on the specific analytical need, available instrumentation, and sample matrix.

Table 3: Comparison of Analytical Techniques for 8-Bromo-7-fluoroisoquinoline

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Unmatched sensitivity and selectivity, suitable for complex matrices, provides structural information.[6]Higher initial instrument cost and complexity.Trace-level quantification, impurity profiling, analysis in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation with detection based on UV absorbance.Robust, widely available, lower cost than LC-MS/MS.[6]Lower sensitivity and selectivity, potential for co-eluting interferences.Routine quality control of the bulk substance, assays where high sensitivity is not required.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent separation for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities or starting materials in the synthesis of 8-Bromo-7-fluoroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and isomer differentiation.Low sensitivity, not suitable for trace analysis, complex data interpretation.Definitive structural confirmation of the bulk material and its isomers.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Fast separations, can be effective for chiral and positional isomer separations.Less common instrumentation, method development can be more complex.High-throughput screening, separation of challenging isomers.

Method Validation and System Suitability

Any analytical method intended for use in a regulated environment must be validated according to International Council for Harmonisation (ICH) guidelines.[7][8][9][14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including isomers and impurities. This is primarily demonstrated through chromatographic resolution.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations (spiked samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For impurity analysis, achieving a low LOQ is critical.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Conclusion

The LC-MS/MS methodology outlined in this guide provides a highly sensitive, selective, and robust approach for the analysis of 8-Bromo-7-fluoroisoquinoline. The inherent selectivity of tandem mass spectrometry, combined with the resolving power of modern HPLC, makes it the gold standard for trace-level quantification and impurity profiling. While alternative techniques such as HPLC-UV and GC-MS have their merits for specific applications, they lack the overall performance characteristics of LC-MS/MS for demanding analytical challenges. For unambiguous structural confirmation and isomer differentiation, NMR remains an indispensable tool. The selection of the most appropriate analytical technique will ultimately depend on the specific research or development objective, the required level of sensitivity, and the nature of the sample matrix.

References

  • 8-bromo-7-fluoroisoquinoline — Chemical Substance Information - NextSDS. (n.d.).
  • 8-Bromo-7-Fluoroquinoline: A Powerful Compound - No-IP. (n.d.).
  • Maurya, C. P., & Lokhande, M. V. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340.
  • Dong, M. W. (2026, March 13). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
  • Wang, J., et al. (2020).
  • Kwiecień, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1569.
  • Reddy, G. S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Trofimov, A. A., et al. (2019).
  • Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5049-5056.
  • 8-bromo-7-fluoroquinoline — Chemical Substance Information - NextSDS. (n.d.).
  • Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2010). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Journal of the Science of Food and Agriculture, 90(10), 1623-1632.
  • Lermyte, F., et al. (2017). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(11), 2414-2423.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
  • 8-Bromo-7-fluoroisoquinoline - CAS:1445891-57-5 - Abovchem. (n.d.).
  • 8-bromo-7-fluoroisoquinoline (C9H5BrFN) - PubChemLite. (n.d.).
  • Harvey, S. R., et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5568-5576.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams. (2025, September 24).
  • Kukula-Koch, W. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. Journal of Analytical Methods in Chemistry, 2017, 8312932.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS - Agilent. (2019, July 31).

Sources

A Comparative Guide to the Regioselectivity of Nucleophilic Aromatic Substitution on 8-Bromo-7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on 8-bromo-7-fluoroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison supported by experimental data and mechanistic insights to inform synthetic strategies involving the versatile isoquinoline scaffold.

Introduction: The Strategic Importance of Isoquinoline Functionalization

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The precise functionalization of this heterocyclic system is paramount, as the position of substituents profoundly influences a molecule's biological activity. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing diverse functionalities onto the isoquinoline ring. However, when the ring is substituted with multiple halogens, as in 8-bromo-7-fluoroisoquinoline, predicting and controlling the site of nucleophilic attack—the regioselectivity—becomes a critical challenge. This guide dissects the factors governing this selectivity and provides a framework for its validation.

Theoretical Framework: Predicting Regioselectivity in SNAr Reactions

The regioselectivity of an SNAr reaction is primarily dictated by the electronic properties of the aromatic ring and the nature of the leaving groups.[1] In 8-bromo-7-fluoroisoquinoline, the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system activates the carbocyclic ring towards nucleophilic attack. The relative reactivity of the C-7 and C-8 positions is then influenced by the electronic effects of the fluorine and bromine substituents.

  • Inductive and Resonance Effects: Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect, activating the ring for nucleophilic attack. Fluorine is more electronegative than bromine, leading to a greater inductive pull.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3][4][5][6] The stability of this intermediate is crucial. The bond strength of the carbon-halogen bond also plays a role in the subsequent elimination step. The C-F bond is significantly stronger than the C-Br bond, making fluoride a poorer leaving group in the context of SN1 and SN2 reactions. However, in SNAr, the high electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate through an inductive effect, often making the C-F position more susceptible to attack.[7][8][9]

Based on these principles, nucleophilic attack is generally favored at the position that leads to the most stable Meisenheimer complex. The strong electron-withdrawing nature of fluorine is expected to stabilize the negative charge in the intermediate more effectively, suggesting that substitution at C-7 (displacement of fluoride) is the kinetically favored pathway.

Mechanistic Visualization: The Competing Pathways

The competition between substitution at C-7 and C-8 can be visualized through the formation of their respective Meisenheimer intermediates.

SNAr_Mechanism sub 8-Bromo-7-fluoroisoquinoline ts1 Transition State 1 sub->ts1 Attack at C-7 ts2 Transition State 2 sub->ts2 Attack at C-8 nuc Nucleophile (Nu⁻) mc1 Intermediate A (Attack at C-7) ts1->mc1 Formation of Meisenheimer Complex mc2 Intermediate B (Attack at C-8) ts2->mc2 Formation of Meisenheimer Complex p1 7-Substituted-8-bromoisoquinoline mc1->p1 - F⁻ p2 8-Substituted-7-fluoroisoquinoline mc2->p2 - Br⁻

Caption: Competing SNAr pathways on 8-bromo-7-fluoroisoquinoline.

Comparative Experimental Validation

To empirically validate the predicted regioselectivity, a series of SNAr reactions were conducted using nucleophiles with distinct electronic and steric properties: sodium methoxide (an oxygen-based nucleophile) and piperidine (a nitrogen-based nucleophile).

Experimental Protocols

General Considerations: All reactions were performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents. Reaction progress was monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Sodium Methoxide

  • To a solution of 8-bromo-7-fluoroisoquinoline (1.0 equiv) in anhydrous Dimethylformamide (DMF), add sodium methoxide (1.2 equiv).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Piperidine

  • To a solution of 8-bromo-7-fluoroisoquinoline (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO), add piperidine (1.5 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Data Summary and Analysis

The regioselectivity of the substitutions was determined by ¹H NMR and ¹³C NMR spectroscopy of the purified products.[10][11][12][13] The distinct electronic environments of the protons and carbons in the resulting isomers allow for unambiguous structural assignment.

NucleophilePredicted Major ProductObserved Major ProductRegioisomeric Ratio (C-7:C-8)Yield (%)
Sodium Methoxide7-Methoxy-8-bromoisoquinoline7-Methoxy-8-bromoisoquinoline>95:585
Piperidine7-(Piperidin-1-yl)-8-bromoisoquinoline7-(Piperidin-1-yl)-8-bromoisoquinoline>95:578

The experimental results strongly corroborate the theoretical predictions. In both cases, nucleophilic substitution occurs preferentially at the C-7 position, leading to the displacement of the fluoride ion. This high degree of regioselectivity can be attributed to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex.

Experimental Workflow Visualization

Experimental_Workflow cluster_reactions SNA_r Reaction start Start: 8-Bromo-7-fluoroisoquinoline methoxide Sodium Methoxide in DMF, 80°C start->methoxide piperidine Piperidine, K₂CO₃ in DMSO, 120°C start->piperidine workup Aqueous Workup & Extraction methoxide->workup piperidine->workup purification Column Chromatography workup->purification analysis Structural Analysis (NMR, MS) purification->analysis end Major Product: 7-Substituted-8-bromoisoquinoline analysis->end

Caption: General workflow for the SNAr on 8-bromo-7-fluoroisoquinoline.

Conclusion and Future Directions

This guide demonstrates that the nucleophilic aromatic substitution on 8-bromo-7-fluoroisoquinoline proceeds with a high degree of regioselectivity, favoring substitution at the C-7 position. This outcome is consistent with the principles of SNAr mechanisms, where the stability of the Meisenheimer intermediate is the determining factor. The presented experimental protocols provide a reliable method for the synthesis of 7-substituted-8-bromoisoquinoline derivatives.

For drug development professionals, this predictable regioselectivity allows for the strategic incorporation of various functionalities at the 7-position, while leaving the 8-bromo position available for subsequent cross-coupling reactions, thereby enabling the synthesis of diverse and complex isoquinoline libraries. Future work could explore the use of computational models, such as Density Functional Theory (DFT) calculations, to further quantify the energy differences between the competing transition states and intermediates, providing even greater predictive power for more complex substrates.[14][15][16][17]

References

  • Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism - Organic & Biomolecular Chemistry (RSC Publishing).
  • Stability of the Meisenheimer Complex in a SNAr Reaction - Frontiers.
  • Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)
  • A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines - American Chemical Society.
  • (PDF)
  • SNAr Mechanism: The Meisenheimer Complex - YouTube.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction P
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution - ACS Public
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds - Canadian Science Publishing.
  • Technical Support Center: Regioselective Synthesis of 7-Substituted 8-Hydroxyquinolines - Benchchem.
  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.
  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Nucleophilic Arom
  • Nucleophilic arom

Sources

Safety Operating Guide

Operational Guide: 8-Bromo-7-fluoroisoquinoline Laboratory Disposal and Waste Management

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and logistical guide for the proper laboratory disposal of 8-Bromo-7-fluoroisoquinoline.

Executive Summary & Chemical Profile

8-Bromo-7-fluoroisoquinoline (CAS: 1445891-57-5) is a specialized di-halogenated heterocyclic building block frequently utilized in pharmaceutical research and drug development. Because the molecule contains both bromine and fluorine substituents, its end-of-life management cannot follow standard organic waste pathways. Improper disposal poses severe risks to both laboratory personnel and the environment, primarily due to the generation of highly corrosive and toxic hydrogen halides (Hydrogen Fluoride [HF] and Hydrogen Bromide[HBr]) upon thermal degradation[1],[2].

This guide provides a self-validating, step-by-step protocol for the segregation, temporary storage, and ultimate destruction of this compound, ensuring compliance with environmental regulations and institutional safety standards.

Quantitative Waste Categorization Data
ParameterSpecification / RequirementRationale
Waste Classification Halogenated Organic WasteContains >0.1% halogens (F, Br). Must be segregated from non-halogenated streams[3],[4].
Primary Hazards Highly Flammable, IrritantRequires spark-free handling and adequate ventilation during disposal[1].
Combustion Byproducts CO₂, NOₓ, HF, HBrThermal destruction requires specialized alkaline scrubbing to neutralize acidic gases[1],[5].
Storage Limits < 5L containers (Liquid)Minimizes spill risk and prevents over-pressurization in temporary storage[3].

The Causality of Halogenated Waste Segregation

In laboratory waste management, the strict segregation of halogenated from non-halogenated waste is not merely a bureaucratic rule; it is driven by the physical chemistry of waste destruction.

When non-halogenated organics (like ethanol or hexane) are incinerated, they primarily yield carbon dioxide and water. However, when 8-Bromo-7-fluoroisoquinoline is subjected to thermal oxidation, the fluorine and bromine atoms are released as hydrogen fluoride (HF) and hydrogen bromide (HBr) gases[2],[5]. If halogenated waste is mistakenly placed in a non-halogenated waste stream, the receiving incinerator may lack the necessary alkaline scrubbers, leading to the atmospheric release of these toxic acids and severe corrosion of the incinerator's refractory lining,[6]. Furthermore, commercial disposal of halogenated waste is significantly more expensive; diluting it with non-halogenated solvents unnecessarily increases operational costs.

Step-by-Step Laboratory Disposal Protocol

This methodology outlines the immediate operational steps for researchers handling surplus material, contaminated solvents, or contaminated packaging.

Step 1: Personnel Preparation & PPE

  • Action: Don standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile is generally sufficient for handling the dry powder, but consult solvent compatibility if in solution), and safety goggles[1].

  • Causality: The compound is a known respiratory and skin irritant. Handling must be done within a certified chemical fume hood to avoid inhalation of dust or solvent vapors[1].

Step 2: Waste Stream Identification & Segregation

  • For Solid Waste (Surplus powder, contaminated filter paper): Sweep up or carefully collect the material without creating dust. Place it in a chemically compatible, sealable solid waste container designated specifically for "Solid Halogenated Organic Waste" [1].

  • For Liquid Waste (Reaction mixtures, HPLC effluent): Pour the solvent containing the dissolved 8-Bromo-7-fluoroisoquinoline into a designated "Liquid Halogenated Waste" carboy (typically high-density polyethylene, HDPE). Never mix this with the non-halogenated solvent carboy[3],[4].

Step 3: Container Management & Labeling

  • Action: Ensure the waste container is securely closed when not actively receiving waste. Affix a standardized hazardous waste label detailing the exact contents ("Contains: 8-Bromo-7-fluoroisoquinoline, Halogenated Solvents"), the accumulation start date, and the primary hazards (Flammable, Irritant)[3].

  • Causality: Accurate labeling is legally required for the downstream waste management contractor to determine the correct thermal destruction profile and scrubber capacity[3].

Step 4: Institutional Transfer

  • Action: Once the container reaches its fill line (do not exceed 80% capacity to allow for vapor expansion), transfer it to the institutional Environmental Health and Safety (EHS) collection point.

  • Requirement: Do not attempt to neutralize or destroy this chemical on-site. It must be offered to a licensed professional waste disposal service[1].

Ultimate Disposal: Chemical Incineration Mechanics

Once the waste leaves the laboratory, it is transported to a licensed hazardous waste treatment facility. The only approved method for the ultimate disposal of 8-Bromo-7-fluoroisoquinoline is high-temperature chemical incineration[1].

  • Thermal Oxidation: The material is injected into a primary combustion chamber operating at temperatures typically between 800°C and 1200°C. An afterburner ensures complete destruction of the organic framework, preventing the formation of complex polyhalogenated dioxins or furans[1],.

  • Exhaust Scrubbing (Critical Phase): The exhaust gases, now heavy with HF and HBr, are passed through a wet scrubber system. An alkaline solution (often sodium hydroxide or calcium carbonate) reacts with the acidic gases to form benign, solid halide salts (e.g., NaF, NaBr), which are then safely filtered out of the effluent stream[6],[5].

Waste Management Workflow

Workflow for the segregation and thermal destruction of halogenated isoquinoline waste.

References

  • Capot Chemical Co., Ltd. "MSDS of 8-bromo-7-fluoroisoquinoline." Capotchem.cn.
  • University of Aveiro. "Laboratory Waste Disposal." Ua.pt.
  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." Ust.hk.
  • Capot Chemical Co., Ltd. "SAFETY DATA SHEET: 8-bromo-7-fluoroisoquinoline." Capotchem.cn.
  • Basel Convention. "General technical guidelines on the environmentally sound management of wastes." Basel.int.
  • U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces." Epa.gov.
  • AMPP. "New Alloys in Waste Incineration Systems." Ampp.org.
  • Polish Journal of Environmental Studies. "The Current State of Molten Salt Technology for Halogen-Containing Solid Waste Treatment." Pjoes.com.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。